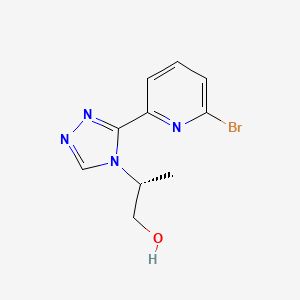
Thiotolyl b-D-ribofuranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiotolyl b-D-ribofuranoside is a carbohydrate derivative characterized by the presence of a thiotolyl group attached to the ribofuranoside moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiotolyl b-D-ribofuranoside can be synthesized from β-D-Ribofuranoside, 4-methylphenyl 1-thio-, 2,3,5-triacetate. The reaction involves the use of potassium carbonate in methanol under an inert atmosphere for approximately 0.5 hours . Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and thioglycolic acid in the presence of sodium nitrite .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Análisis De Reacciones Químicas
Types of Reactions: Thiotolyl b-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Aplicaciones Científicas De Investigación
Thiotolyl b-D-ribofuranoside has several applications in scientific research:
Chemistry: It is used in the synthesis of polysaccharides through click chemistry reactions.
Biology: The compound’s structural features make it a valuable tool for studying carbohydrate-protein interactions.
Industry: Used in the synthesis of complex carbohydrates and glycosides for various industrial applications.
Mecanismo De Acción
The mechanism by which thiotolyl b-D-ribofuranoside exerts its effects involves its interaction with specific molecular targets. The compound’s thiotolyl group can participate in various chemical reactions, influencing the behavior of the ribofuranoside moiety. This interaction can affect molecular pathways related to carbohydrate metabolism and protein binding .
Comparación Con Compuestos Similares
Methyl-β-D-ribofuranoside: Shares the ribofuranoside moiety but lacks the thiotolyl group.
β-D-Ribofuranosides: Commonly found in living organisms and play essential roles in biological processes.
Organosilicon Derivatives of β-D-Ribofuranoside: Used in agriculture as insecticides and fungicides.
Uniqueness: Thiotolyl b-D-ribofuranoside is unique due to the presence of the thiotolyl group, which imparts distinct chemical properties and reactivity compared to other ribofuranosides. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes.
Propiedades
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKIYVHHZHPJW-KKOKHZNYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B8113526.png)


